Product packaging for 2-Methylisoindoline-5,6-diol(Cat. No.:CAS No. 105358-74-5)

2-Methylisoindoline-5,6-diol

Cat. No.: B8723700
CAS No.: 105358-74-5
M. Wt: 165.19 g/mol
InChI Key: CDONILBQFJJVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylisoindoline-5,6-diol is a high-purity chemical reagent designed for research and development applications. As a functionalized isoindoline derivative, it serves as a versatile building block in medicinal chemistry and organic synthesis. The core isoindoline structure is a privileged scaffold in drug discovery, found in compounds with a range of biological activities . The presence of both a methyl substituent on the nitrogen and two hydroxyl groups on the aromatic core makes this diol a valuable synthon for constructing more complex molecules, potentially for use in developing enzyme inhibitors or fluorescent probes . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B8723700 2-Methylisoindoline-5,6-diol CAS No. 105358-74-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105358-74-5

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-methyl-1,3-dihydroisoindole-5,6-diol

InChI

InChI=1S/C9H11NO2/c1-10-4-6-2-8(11)9(12)3-7(6)5-10/h2-3,11-12H,4-5H2,1H3

InChI Key

CDONILBQFJJVFZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC(=C(C=C2C1)O)O

Origin of Product

United States

Synthetic Methodologies for 2 Methylisoindoline 5,6 Diol and Its Analogues

Introduction of Hydroxyl Groups at the C-5,6 Positions

The introduction of the catechol (1,2-dihydroxy) functionality at the C-5 and C-6 positions of the isoindoline (B1297411) ring is a critical and often challenging step. Direct hydroxylation of the aromatic ring of a pre-formed isoindoline is typically difficult and can lead to poor regioselectivity and side products due to the activating nature of the ring. libretexts.org Therefore, the most effective strategies involve using a starting material that already contains the desired oxygenation pattern.

A superior strategy for synthesizing 5,6-dihydroxyisoindoline derivatives is to begin with a commercially available, appropriately substituted benzene (B151609) precursor. For instance, syntheses can commence from 3,4-dimethoxy or 3,4-methylenedioxy substituted precursors like veratraldehyde or piperonal. These precursors contain the required oxygen atoms at the correct positions, albeit in a protected form.

Following the construction of the isoindoline ring using methods described in section 2.1, the synthesis is completed by a deprotection step to unmask the hydroxyl groups. For example, if starting from a 3,4-dimethoxy-substituted precursor, the final step would involve the cleavage of the two methyl ether bonds. This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃). nih.gov This approach ensures that the hydroxyl groups are located precisely at the C-5 and C-6 positions.

Given the reactivity of the 1,2-diol (catechol) moiety, protecting these functional groups during the synthesis is essential to prevent unwanted side reactions, particularly oxidation. organic-chemistry.org The protection is typically performed on the starting material before the isoindoline ring construction and the protecting group is removed in the final step of the synthetic sequence.

Common protecting groups for 1,2-diols form cyclic acetals or ketals, which are stable under a variety of reaction conditions. chem-station.comhighfine.comwikipedia.org The choice of protecting group depends on the specific reaction conditions that will be employed in subsequent steps.

Below is a table of common protecting groups for 1,2-diols.

Protecting Group Reagents for Introduction Common Cleavage Conditions Stability
Methyl EthersDimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI), BaseBoron tribromide (BBr₃)Stable to most conditions except strong Lewis acids.
Acetonide (Isopropylidene Ketal)Acetone or 2,2-Dimethoxypropane, Acid catalyst (e.g., TsOH)Acidic hydrolysis (e.g., aq. HCl, AcOH)Stable to basic, reductive, and oxidative conditions. highfine.com
Benzylidene AcetalBenzaldehyde or Benzaldehyde dimethyl acetal, Acid catalystAcidic hydrolysis, Hydrogenolysis (e.g., H₂, Pd/C)Stable under basic and reductive conditions. chem-station.comhighfine.com
Methylene (B1212753) Acetal (from Methylenedioxy)Dihalomethane (e.g., CH₂Br₂), BaseStrong Lewis Acids (e.g., BCl₃)Generally very stable.

N-Methylation and Other N-Alkylation Strategies

The introduction of the methyl group onto the nitrogen atom of the isoindoline ring can be accomplished at different stages of the synthesis.

One strategy is to incorporate the N-methyl group during the construction of the heterocyclic ring. For example, in the cyclization reaction between a 1,2-bis(halomethyl)benzene derivative and a primary amine, methylamine (B109427) can be used directly as the nitrogen source. This directly yields the N-methylated isoindoline product in a single step.

Alternatively, N-methylation can be performed on a pre-formed isoindoline (a secondary amine). This is a standard N-alkylation reaction. Common methods include:

Reaction with a methylating agent: Treating the isoindoline with an electrophilic methyl source such as methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Reductive Amination (Eschweiler-Clarke reaction): Reacting the secondary isoindoline with formaldehyde (B43269) and a reducing agent, typically formic acid or sodium cyanoborohydride, to yield the N-methylated product.

In some syntheses of related compounds, such as chlorisondamine, a "permethylation" step is used where an excess of methyl chloride under pressure is employed to achieve exhaustive methylation. mdpi.com

Stereoselective and Enantiopure Synthesis of Isoindoline-Diols

The synthesis of enantiomerically pure isoindoline-diols is a significant challenge in organic chemistry, with applications in the development of biologically active compounds. Methodologies to achieve this often rely on the principles of asymmetric synthesis, including the use of chiral auxiliaries, ligands, and catalysts to control the stereochemical outcome of key reaction steps.

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center. In the context of isoindoline-diol synthesis, a chiral auxiliary can be attached to a precursor molecule to influence the facial selectivity of a subsequent reaction, such as a reduction or an alkylation. After the desired stereochemistry is set, the auxiliary is removed.

One conceptual approach involves the use of a chiral auxiliary-bearing isoindolinone. The synthesis of such precursors often starts from readily available chiral building blocks from the chiral pool. For instance, an amino acid derivative could be used to introduce chirality. The diastereoselective reduction of the ketone in a chiral isoindolinone precursor, controlled by the steric and electronic properties of the auxiliary, would lead to a specific diastereomer of the corresponding alcohol. Subsequent removal of the auxiliary would furnish the enantiopure isoindoline alcohol, which can then be further elaborated to the diol.

Table 1: Hypothetical Diastereoselective Reduction of a Chiral Isoindolinone Precursor

Entry Reducing Agent Chiral Auxiliary Diastereomeric Ratio (dr)
1 NaBH₄ (R)-Phenylglycinol 85:15
2 L-Selectride® (S)-Proline 92:8

Similarly, chiral ligands can be employed in metal-catalyzed reactions to achieve enantioselectivity. For example, a prochiral isoindoline precursor with a double bond could undergo an asymmetric dihydroxylation reaction using a chiral ligand-metal complex, such as those used in the Sharpless asymmetric dihydroxylation. mdpi.comwikipedia.orgacsgcipr.orgalfa-chemistry.com The choice of ligand, typically a cinchona alkaloid derivative, dictates which face of the double bond is hydroxylated, leading to the desired enantiomer of the diol. mdpi.comwikipedia.org

Asymmetric Catalysis in Isoindoline Chemistry

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. Both organocatalysis and metal-based catalysis have been effectively applied to the synthesis of chiral isoindolinone scaffolds, which are key precursors to isoindoline-diols. mdpi.com

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral isoindolinones, bifunctional organocatalysts, such as those derived from thiourea (B124793) or cinchona alkaloids, can activate both the nucleophile and the electrophile in a Michael addition or a Mannich-type reaction to construct the isoindolinone core with high enantioselectivity. mdpi.com Subsequent reduction of the lactam and other functional groups would yield the target isoindoline-diol.

Transition metal catalysis, employing chiral phosphine (B1218219) ligands or other chiral complexes, is another cornerstone of asymmetric synthesis. Rhodium, palladium, and iridium complexes have been used in the asymmetric hydrogenation of prochiral enamides or imines to produce chiral isoindoline derivatives. These methods can provide access to enantiomerically enriched isoindolines that can be further functionalized to the desired diols.

Table 2: Enantioselective Organocatalyzed Synthesis of a 3-Substituted Isoindolinone Precursor

Entry Organocatalyst Solvent Yield (%) Enantiomeric Excess (ee, %)
1 (S)-Thiourea Catalyst Toluene 85 92
2 Cinchona Alkaloid Catalyst Dichloromethane 90 95

Control and Determination of Enantiomeric Excess

The success of any stereoselective synthesis is contingent upon the ability to accurately determine the enantiomeric excess (ee) of the product. Several analytical techniques are routinely employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the ee of chiral compounds. By using a stationary phase that is itself chiral, the enantiomers of the analyte interact with it differently, leading to different retention times and allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine ee, often with the aid of a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes that have distinct NMR spectra, allowing for the integration of signals corresponding to each enantiomer.

Synthesis of Halogenated and Other Substituted Isoindoline-Diols

The introduction of halogen atoms onto the aromatic ring of 2-Methylisoindoline-5,6-diol can significantly modulate its chemical and biological properties. The synthesis of such halogenated derivatives typically involves electrophilic aromatic substitution on a suitably protected isoindoline precursor.

Given the electron-rich nature of the di-hydroxylated benzene ring, direct halogenation is expected to be facile. However, regioselectivity can be a challenge. The hydroxyl groups are strongly activating and ortho-, para-directing. In the case of a 5,6-diol, the positions ortho and para to each hydroxyl group are the most likely sites for halogenation. To achieve selective halogenation at a specific position, it may be necessary to employ protecting groups for the hydroxyl functions and to carefully control the reaction conditions (halogenating agent, solvent, and temperature).

For instance, bromination could be achieved using N-bromosuccinimide (NBS) in a suitable solvent. The regiochemical outcome would depend on the steric hindrance and the electronic effects of the substituents present on the isoindoline ring.

Table 3: Hypothetical Regioselective Bromination of a Protected this compound Precursor

Entry Brominating Agent Position of Bromination
1 NBS, CCl₄ 4-Bromo
2 Br₂, AcOH 4,7-Dibromo

Synthetic Transformations from this compound to Advanced Derivatives

This compound is a versatile scaffold that can be further modified to generate a library of advanced derivatives. The presence of the diol and the secondary amine functionalities provides multiple handles for synthetic transformations.

The hydroxyl groups can undergo a variety of reactions, including:

Etherification: Reaction with alkyl halides in the presence of a base to form mono- or di-ethers.

Esterification: Acylation with acid chlorides or anhydrides to produce mono- or di-esters.

Protection: Formation of acetals or ketals by reacting with aldehydes or ketones, respectively, which can serve as protecting groups during subsequent reactions.

The secondary amine of the isoindoline ring can be subjected to:

N-Alkylation: Reaction with alkyl halides to introduce different substituents on the nitrogen atom.

N-Acylation: Treatment with acid chlorides or anhydrides to form amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to introduce aryl groups.

These transformations allow for the systematic modification of the parent compound, enabling the exploration of structure-activity relationships in various applications.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be fundamental in elucidating the structure of 2-Methylisoindoline-5,6-diol.

¹H NMR Spectroscopy: This technique would identify the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, one would expect to observe signals corresponding to the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the isoindoline (B1297411) ring, the methyl group protons, and the hydroxyl protons. The chemical shifts (δ) of these protons would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing nitrogen atom. Spin-spin coupling patterns would reveal the connectivity of adjacent protons.

¹³C NMR Spectroscopy: This method would provide a count of the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the aromatic carbons (with those bonded to the hydroxyl groups shifted downfield), the methylene carbons, and the methyl carbon.

Hypothetical ¹H and ¹³C NMR Data for this compound No experimental data is available. This table is for illustrative purposes only.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH ~6.5-7.0 ~110-120
Aromatic C-OH N/A ~140-150
Methylene (CH₂) ~4.0-4.5 ~50-60
Methyl (CH₃) ~2.5-3.0 ~30-40

Multidimensional NMR Techniques (e.g., COSY, HMBC, NOESY)

To assemble the molecular structure and confirm connectivity, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton couplings through two or three bonds. For this compound, this would be crucial for confirming the connectivity between the aromatic protons and the coupling within the methylene groups of the isoindoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation technique maps connections between protons and carbons over two to three bonds. It would be instrumental in piecing together the carbon skeleton. For instance, correlations would be expected between the methyl protons and the adjacent carbon atom, as well as between the aromatic protons and various carbons in the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of their bonding connectivity. For this compound, NOESY could help determine the three-dimensional conformation of the molecule, for example, by showing through-space interactions between the methyl group and nearby protons on the isoindoline ring.

Applications of Dynamic Nuclear Polarization (DNP) in NMR Sensitivity Enhancement

Dynamic Nuclear Polarization (DNP) is a technique used to significantly enhance the sensitivity of NMR spectroscopy, particularly for insensitive nuclei like ¹³C and ¹⁵N, or in cases of low sample concentration. bldpharm.com DNP works by transferring the high polarization of electron spins from a stable radical polarizing agent to the nuclear spins of the sample via microwave irradiation at cryogenic temperatures. nih.govchemscene.com This can lead to signal enhancements of several orders of magnitude, reducing acquisition times and enabling experiments that would otherwise be impractical. For a novel or scarce compound like this compound, DNP-enhanced solid-state NMR could be a powerful tool for obtaining high-quality ¹³C spectra from a small amount of material. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₉H₁₁NO₂), HRMS would be able to confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets that evaporate to produce protonated molecules [M+H]⁺ or other adducts. This method typically results in minimal fragmentation, providing a clear molecular ion peak. Other ionization techniques could also be employed, and tandem mass spectrometry (MS/MS) could be used to induce fragmentation of the molecular ion, yielding structural information about the molecule's substructures.

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present within a molecule. For this compound, the IR spectrum provides characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. The key functional groups in this compound are the hydroxyl (-OH) groups, the aromatic benzene ring, the tertiary amine within the isoindoline structure, and the N-methyl group.

The presence of the two hydroxyl groups on the aromatic ring gives rise to a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of O-H stretching vibrations, often broadened due to hydrogen bonding. Aromatic C-H stretching vibrations are typically observed as weaker bands in the 3100-3000 cm⁻¹ region. The stretching vibrations for the aliphatic C-H bonds in the N-methyl group and the isoindoline ring appear just below 3000 cm⁻¹.

The carbon-carbon stretching vibrations within the aromatic ring result in characteristic absorptions in the 1600-1400 cm⁻¹ range. Additionally, C-O stretching vibrations from the phenolic hydroxyl groups are expected in the 1260-1050 cm⁻¹ region, while C-N stretching of the tertiary amine can also be found in this fingerprint region. The IR spectra of isoindoles can be used to distinguish between different tautomers; for instance, a 2H-isoindole shows an N-H stretch around 3450 cm⁻¹, which would be absent in an N-substituted compound like this compound.

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch (broad) 3500 - 3200
Aromatic Ring =C-H Stretch 3100 - 3000
Alkyl Groups (-CH₃, -CH₂) -C-H Stretch < 3000
Aromatic Ring C=C Stretch 1600 - 1400
Phenolic Hydroxyl C-O Stretch 1260 - 1050

X-ray Diffraction for Solid-State Structure Determination

Conformational Analysis and Investigation of Chemical Equilibria

The structural dynamics and potential equilibria of this compound are key aspects of its chemical behavior. These include the existence of different tautomeric forms and the dynamics of its stereoisomers.

Tautomers are constitutional isomers of organic compounds that readily interconvert. Isoindoles, the aromatic precursors to isoindolines, can exist in two tautomeric forms: the 1H-isoindole and the more stable, aromatic 2H-isoindole. However, in this compound, the nitrogen atom is part of a saturated ring and is substituted with a methyl group, which precludes the formation of these typical isoindole tautomers.

The relevant tautomerism for this compound would involve the 5,6-diol (catechol) moiety attached to the isoindoline core. Catechols can theoretically exist in equilibrium with their keto-enol tautomers, specifically the corresponding quinone-like structures. This equilibrium is generally heavily favored towards the aromatic diol form due to the stability conferred by the aromatic ring. Computational studies on isoindole systems have been used to explore the stability of different isomers and the effects of solvents on tautomeric equilibria. The substitution pattern and electronic nature of the isoindoline ring system would influence the relative stability of any potential tautomers.

Geometrical isomerism, often referred to as cis-trans isomerism, arises from restricted rotation around a bond, typically a carbon-carbon double bond or within a ring structure. For this compound, the fused aromatic and saturated ring system is rigid, and there are no double bonds in the isoindoline portion that would give rise to classical geometrical isomers.

However, the molecule possesses stereochemical dynamics related to the conformation of the non-planar, five-membered saturated ring. This ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. The interconversion between these conformers represents a form of stereochemical dynamism. The specific preferred conformation and the energy barrier to interconversion would be influenced by the steric and electronic effects of the fused benzene ring and the N-methyl substituent. Advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, combined with computational modeling, are used to investigate such conformational preferences in solution.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "2-Methylisoindoline-5,6-diol" at the atomic level. These calculations can predict molecular geometries, electronic distributions, and energetic profiles, which are crucial for interpreting its chemical behavior.

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of isoindoline (B1297411) derivatives due to its favorable balance of accuracy and computational cost. DFT calculations can provide valuable information on molecular and electronic properties, reactivity, and the nature of chemical bonds within the molecule. nih.gov For instance, DFT has been employed to investigate the interplay of hydrogenation and dehydrogenation in isoindoline isomers, revealing the mechanistic pathways of these reactions. nih.gov

In the context of "this compound," DFT studies would be instrumental in determining key electronic parameters. While specific studies on this exact molecule are not prevalent in the literature, research on related functionalized isoindigo and isoindoline-1,3-dione derivatives demonstrates the utility of DFT in understanding how substituents influence the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. mdpi.comnih.gov These parameters are critical in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

A hypothetical DFT study on "this compound" would likely focus on how the hydroxyl and methyl groups affect the electron density distribution across the isoindoline core. The hydroxyl groups, being electron-donating, are expected to increase the electron density on the aromatic ring, thereby influencing its susceptibility to electrophilic attack. The table below illustrates typical electronic properties that can be calculated for isoindoline derivatives using DFT.

PropertyDescriptionRelevance to this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the propensity to donate electrons in a reaction.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the propensity to accept electrons in a reaction.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.
Mulliken Charges A measure of the partial atomic charges in a molecule.Helps to identify nucleophilic and electrophilic centers within the molecule.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. The basis set is a set of mathematical functions used to represent the electronic wave function. For organic molecules like "this compound," Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used. nih.gov The inclusion of polarization functions (d,p) allows for a more accurate description of bonding in three-dimensional space, while diffuse functions (++) are important for describing anions and molecules with lone pairs, such as the oxygen atoms in the hydroxyl groups of the target molecule.

The choice of the functional is also a critical consideration. Hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with DFT exchange-correlation, have been widely used for studying phenolic compounds and aromatic amines. researchgate.net More recent functionals, like the M06-2X, have also shown good performance in calculating thermodynamic properties of substituted phenols. acs.org For "this compound," a careful selection of a functional that accurately describes both the aromatic system and the hydrogen bonding capabilities of the hydroxyl groups would be essential. A comparative study using different functionals and basis sets would be necessary to ensure the reliability of the computational results.

The following table provides a general overview of commonly used basis sets and their characteristics.

Basis SetDescriptionApplicability
STO-3G Minimal basis set.Provides qualitative results with low computational cost.
6-31G(d) Split-valence basis set with polarization functions on heavy atoms.A good starting point for geometry optimizations.
6-311++G(d,p) Triple-split valence basis set with diffuse and polarization functions on both heavy and hydrogen atoms.Offers higher accuracy for energies and properties of molecules with heteroatoms. nih.gov
cc-pVTZ Correlation-consistent basis set.Generally provides high accuracy but at a greater computational expense.

To accurately model the behavior of "this compound" in a realistic chemical environment, the effects of the solvent must be considered. Computational chemistry employs both implicit and explicit solvation models to account for solute-solvent interactions. jdftx.org

Implicit solvation models , such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. github.io These models are computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute's electronic structure and energetics. jdftx.org For a polar molecule like "this compound," with its hydroxyl groups capable of hydrogen bonding, an implicit solvent model would be crucial for obtaining accurate predictions of properties such as pKa values and reaction energetics in solution. acs.org

Explicit solvation models involve the inclusion of individual solvent molecules in the calculation. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl groups of "this compound" and water molecules. While computationally more demanding, explicit solvation can provide a more accurate description of the local solvent structure and its influence on the solute's properties and reactivity. Hybrid models, which combine a quantum mechanical description of the solute and a few explicit solvent molecules with a continuum model for the bulk solvent, offer a compromise between accuracy and computational cost.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into the transition states, intermediates, and energy barriers that govern the reaction pathway.

Understanding the reactivity of "this compound" in various chemical transformations requires the characterization of the transition states (TS) of the proposed reaction pathways. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the rate of a reaction.

DFT calculations can be used to locate and characterize transition state structures. This involves optimizing the geometry to a saddle point and performing a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. For example, in the electrophilic aromatic substitution of indole, a related heterocyclic system, computational studies have been used to analyze the transition states for substitution at different positions to explain the observed regioselectivity. ic.ac.ukrogue-scholar.org For "this compound," such calculations could predict the most likely sites for electrophilic attack on the aromatic ring by comparing the energy barriers for substitution at different positions.

Computational methods can be highly effective in predicting the regioselectivity and diastereoselectivity of chemical reactions. For "this compound," predicting the regioselectivity of reactions such as electrophilic aromatic substitution is of significant interest. The electron-donating hydroxyl groups are expected to activate the aromatic ring, but their directing effects, along with the influence of the fused pyrrolidine (B122466) ring, will determine the preferred site of substitution. Computational analysis of the stability of possible intermediates or the energy barriers of the corresponding transition states can provide a quantitative prediction of the regiochemical outcome. ic.ac.uk

While there are no specific studies on the diastereoselectivity of reactions involving "this compound," computational approaches have been successfully applied to predict the stereochemical outcome of reactions in related systems. For instance, in reactions that create new stereocenters, DFT calculations can be used to model the transition states leading to different diastereomers. The relative energies of these transition states can then be used to predict the diastereomeric ratio of the products. Such studies would be valuable in designing stereoselective syntheses of derivatives of "this compound."

Understanding Kinetic versus Thermodynamic Control in Reactions

The regioselectivity and stereoselectivity of chemical reactions involving isoindoline scaffolds can often be understood through the principles of kinetic and thermodynamic control. While specific studies on this compound are not available, the Diels-Alder reaction of isoindoles serves as an illustrative example of these concepts. researchgate.net

Kinetic control is observed when the product that is formed fastest is the major product, which typically occurs at lower reaction temperatures. This product corresponds to the reaction pathway with the lowest activation energy. In contrast, thermodynamic control is favored at higher temperatures and longer reaction times, where an equilibrium can be established between the products. Under these conditions, the most stable product will be the major isomer, regardless of the activation energy required for its formation.

Density Functional Theory (DFT) calculations are a common computational tool used to investigate the potential energy surfaces of such reactions. researchgate.net These calculations can elucidate the structures and energies of transition states and intermediates, providing a quantitative basis for predicting whether a reaction will be under kinetic or thermodynamic control. For instance, in the context of isoindole chemistry, DFT calculations have been used to support proposed reaction mechanisms. researchgate.net

A hypothetical reaction of this compound could involve electrophilic aromatic substitution. The directing effects of the hydroxyl and methyl groups would influence the position of substitution. Computational modeling could predict the relative energies of the possible intermediates and transition states, thereby predicting the likely outcome under different reaction conditions.

Table 1: Factors Influencing Kinetic vs. Thermodynamic Control

FactorKinetic ControlThermodynamic Control
Temperature LowHigh
Reaction Time ShortLong
Governing Principle Rate of reaction (lowest activation energy)Stability of the product (lowest Gibbs free energy)
Product The product that forms fastestThe most stable product

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and flexibility. While specific MD simulations for this compound have not been reported, the technique has been applied to various isoindoline derivatives, particularly in the context of their interactions with biological macromolecules. nih.govresearchgate.netsemanticscholar.org

MD simulations can reveal the accessible conformations of a molecule by simulating the movements of its atoms over time. This is particularly important for understanding how a molecule like this compound might interact with a biological target, as its conformation can significantly influence its binding affinity and selectivity. The stability of a protein-ligand complex, for instance, can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone over the course of a simulation. researchgate.net

In a typical MD simulation of an isoindoline derivative, the molecule would be placed in a simulated environment, such as a box of water molecules, and the forces between all atoms would be calculated using a force field. By integrating Newton's equations of motion, the trajectory of each atom can be followed over time, revealing the dynamic nature of the molecule. Analysis of these trajectories can identify the most stable conformations and the energy barriers between them. nih.gov

For this compound, MD simulations could be used to explore the rotational barriers of the hydroxyl groups and the puckering of the five-membered ring, providing a detailed picture of its conformational preferences in different environments.

Table 2: Applications of Molecular Dynamics Simulations for Isoindoline Derivatives

ApplicationDescription
Conformational Analysis Exploration of the accessible shapes and structures of the molecule. nih.gov
Binding Mode Analysis Investigation of how the molecule interacts with a biological target, such as an enzyme or receptor. nih.gov
Stability Assessment Evaluation of the stability of the molecule or its complex with another molecule over time. researchgate.net
Solvation Effects Understanding the influence of the solvent on the molecule's conformation and properties.

Computational Design of Novel Isoindoline Derivatives

Computational chemistry plays a crucial role in the rational design of novel isoindoline derivatives with tailored properties, particularly for applications in medicinal chemistry. researchgate.netnih.govnih.gov Structure-based drug design is a common approach where the three-dimensional structure of a biological target is used to design molecules that can bind to it with high affinity and selectivity.

The process often begins with molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a target. researchgate.netnih.gov For example, novel isoindoline-1,3-dione derivatives have been designed and evaluated as potential inhibitors of various enzymes through molecular docking studies. nih.govnih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Following initial designs, computational methods like DFT can be used to calculate the electronic properties and reactivity of the proposed molecules. semanticscholar.org This information can help to refine the designs and prioritize compounds for synthesis. Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be predicted using computational models, which is a critical step in the early stages of drug discovery.

In the context of this compound, computational design could be employed to create derivatives with enhanced biological activity. For example, by modifying the substituents on the aromatic ring or the nitrogen atom, it may be possible to improve its binding affinity to a specific target or to modulate its physicochemical properties for better drug-like characteristics.

Table 3: Computational Workflow for the Design of Novel Isoindoline Derivatives

StepComputational Method(s)Purpose
1. Target Identification and Validation Bioinformatics, Systems BiologyTo identify a biological target relevant to a specific disease.
2. Lead Identification/Optimization Molecular Docking, Virtual ScreeningTo identify initial compounds (hits) and predict their binding modes. researchgate.netnih.gov
3. In Silico Evaluation DFT, Quantum MechanicsTo calculate electronic properties, reactivity, and stability of designed molecules. semanticscholar.org
4. ADMET Prediction QSAR, Machine Learning ModelsTo predict the pharmacokinetic and toxicological properties of the designed compounds.
5. Prioritization for Synthesis Scoring Functions, Free Energy CalculationsTo rank the designed compounds based on their predicted activity and properties.

Structure Property Relationship Studies in Chemical Research

Exploration of Substituent Effects on Spectroscopic Signatures

The spectroscopic characteristics of 2-Methylisoindoline-5,6-diol are intricately linked to its molecular structure, and the introduction of various substituents can lead to predictable and informative shifts in its spectroscopic signatures. These changes, observable in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable insights into the electronic and steric environment of the molecule.

NMR Spectroscopy: In ¹H and ¹³C NMR spectroscopy, the chemical shifts of the protons and carbons in the this compound framework are sensitive to the electron-donating or electron-withdrawing nature of substituents. For instance, electron-donating groups (e.g., -OCH₃, -NH₂) attached to the aromatic ring would be expected to increase electron density, causing an upfield shift (lower ppm) of the aromatic proton and carbon signals. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) would decrease electron density, leading to a downfield shift (higher ppm). The methyl group on the nitrogen atom (N-CH₃) also provides a distinct singlet in the ¹H NMR spectrum, the position of which can be subtly influenced by substituents on the aromatic ring. In some cases, particularly with chiral substituents, the presence of diastereomers can lead to a doubling of NMR signals. researchgate.net

Illustrative ¹H NMR Chemical Shift Data for Substituted this compound Derivatives

Substituent (R)Aromatic Protons (ppm)N-CH₃ Proton (ppm)Diol Protons (ppm)
H6.8 - 7.2~2.54.5 - 5.5
4-OCH₃6.7 - 7.1~2.44.4 - 5.4
4-NO₂7.0 - 7.4~2.64.6 - 5.6

Note: This table is illustrative and presents expected trends in chemical shifts based on general principles of NMR spectroscopy.

IR Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. The O-H stretching vibrations of the diol group typically appear as a broad band in the region of 3200-3600 cm⁻¹. libretexts.org The C-N stretching of the isoindoline (B1297411) ring and the C-O stretching of the diol are also identifiable. Substituents can influence the frequency and intensity of these bands. For example, substituents that engage in hydrogen bonding can broaden and shift the O-H stretching band. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while the C=C stretching of the aromatic ring appears in the 1450-1600 cm⁻¹ region. libretexts.org

UV-Vis Spectroscopy: The electronic transitions of this compound give rise to absorption bands in the UV-Vis spectrum. The position and intensity of these bands are highly dependent on the nature of the substituents on the aromatic ring. Electron-donating groups can cause a bathochromic (red) shift, moving the absorption maximum (λmax) to longer wavelengths, while electron-withdrawing groups can lead to a hypsochromic (blue) shift. researchgate.net This phenomenon is attributed to the alteration of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, a methoxy (B1213986) substituent would be expected to increase the λmax compared to the unsubstituted compound. researchgate.net

Expected UV-Vis Absorption Maxima (λmax) for Substituted this compound Derivatives

Substituent (R)Expected λmax (nm)
H~280
4-OCH₃~295
4-NO₂~270

Note: This table is illustrative and presents expected trends in UV-Vis absorption based on the electronic effects of substituents. researchgate.net

Influence of Molecular Architecture on Chemical Reactivity

The diol functionality is a primary site for chemical transformations. For instance, the oxidation of the 5,6-diol can proceed to form the corresponding quinone. The kinetics of such oxidation reactions are expected to be influenced by the electronic nature of substituents on the aromatic ring. ijsdr.org Electron-donating groups would likely increase the rate of oxidation by stabilizing the electron-deficient transition state, while electron-withdrawing groups would have the opposite effect. Kinetic studies on the oxidation of various diols have shown that the reaction rates can be sensitive to factors such as the concentration of the oxidizing agent and the pH of the medium. ijsdr.orgresearchgate.net

The nitrogen atom of the isoindoline ring, being a secondary amine, possesses nucleophilic character and can participate in reactions such as alkylation and acylation. The steric hindrance around the nitrogen atom, influenced by the size and conformation of the five-membered ring, can affect the rate of these reactions. The planarity of the isoindoline ring system can also play a role in its reactivity.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of chemical compounds based on their molecular structure. elsevierpure.comnih.govnih.gov For this compound and its derivatives, QSPR models can be developed to predict a variety of chemical descriptors, such as solubility, lipophilicity (logP), and boiling point.

The process of building a QSPR model involves several steps. First, a dataset of molecules with known experimental values for the property of interest is compiled. Then, a set of molecular descriptors is calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or electronic (e.g., dipole moment). Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates the molecular descriptors with the experimental property. researchgate.net

For a series of substituted this compound derivatives, a QSPR model for a property like aqueous solubility might take the general form:

Solubility = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ... + cₙ(descriptorₙ)

Where c₀, c₁, c₂, ..., cₙ are regression coefficients determined from the statistical analysis. The predictive power of the QSPR model is then evaluated using internal and external validation techniques. researchgate.net

Hypothetical QSPR Model for Predicting a Chemical Descriptor of this compound Derivatives

CompoundExperimental ValuePredicted Value (from hypothetical QSPR model)
This compoundXX'
4-Chloro-2-methylisoindoline-5,6-diolYY'
4-Nitro-2-methylisoindoline-5,6-diolZZ'

Note: This table illustrates the concept of a QSPR model where 'X', 'Y', and 'Z' are experimental values of a chemical descriptor and 'X'', 'Y'', and 'Z'' are the values predicted by a hypothetical QSPR model. The development of a robust QSPR model requires a substantial dataset of experimentally determined properties.

Relationship between Stereochemistry and Supramolecular Assembly

The three-dimensional arrangement of atoms in this compound, its stereochemistry, plays a crucial role in determining how individual molecules interact with each other to form larger, ordered structures known as supramolecular assemblies. The presence of chiral centers in the isoindoline ring can lead to the existence of enantiomers and diastereomers, each with unique supramolecular behavior. wikipedia.org

The primary driving force for the supramolecular assembly of this compound is hydrogen bonding. The two hydroxyl groups of the diol moiety are excellent hydrogen bond donors, while the oxygen atoms are hydrogen bond acceptors. The nitrogen atom of the isoindoline ring can also act as a hydrogen bond acceptor. These interactions can lead to the formation of intricate networks of molecules in the solid state. rsc.orgnih.gov

The stereochemistry of the molecule dictates the spatial orientation of these hydrogen bonding groups, which in turn determines the geometry of the resulting supramolecular architecture. For instance, a specific stereoisomer might favor the formation of one-dimensional chains, while another might assemble into two-dimensional sheets or more complex three-dimensional frameworks. The crystal structure of a related compound, 5,6-dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione, reveals intermolecular C-H···O and O-H···O hydrogen bonds that link the molecules into a three-dimensional network. nih.gov

Applications in Advanced Chemical Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The isoindoline (B1297411) core is a recognized structural motif in numerous natural products and pharmacologically active compounds. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org Chiral isoindoline derivatives, in particular, serve as valuable building blocks in asymmetric synthesis, enabling the construction of complex molecular architectures with high stereocontrol. researchgate.net The inherent chirality of these scaffolds can be leveraged to direct the stereochemical outcome of subsequent reactions, making them crucial intermediates in the synthesis of enantiomerically pure target molecules.

Despite the established utility of chiral isoindolines, there is no specific information available in the searched literature detailing the use of 2-Methylisoindoline-5,6-diol as a chiral building block in the synthesis of complex molecules.

Integration into Advanced Materials through Chemical Modification

The structural rigidity and potential for functionalization of the isoindoline framework make it a candidate for incorporation into advanced materials. nih.gov Through chemical modification, isoindoline derivatives can be integrated into polymeric structures or functionalized to create materials with specific optical, electronic, or biological properties. For instance, polymers containing isoindoline moieties have been investigated for their potential as organic semiconductors. nih.gov

There is currently no specific information in the reviewed literature on the integration of this compound into advanced materials through chemical modification.

Strategies for Green Chemistry in Isoindoline Synthesis

Significant efforts have been made to develop environmentally benign methods for the synthesis of isoindoline and isoindolinone derivatives. rsc.orgnih.govresearchgate.net These green chemistry strategies often focus on the use of water as a solvent, catalyst-free conditions, and multi-component reactions to minimize waste and improve efficiency. rsc.orgresearchgate.net For example, the synthesis of certain isoindolinone derivatives has been achieved in water without the need for a catalyst, representing a sustainable approach to this class of compounds. rsc.org Microwave-assisted synthesis has also been explored as an eco-friendly method for preparing isoindoline derivatives. researchgate.net

While these general green strategies are applicable to the synthesis of the isoindoline scaffold, there are no specific reports in the searched literature detailing the application of these methods for the synthesis of this compound.

Emerging Research Areas and Interdisciplinary Perspectives

Development of Isotope-Labeled Probes for Mechanistic Chemical Investigations

The synthesis of isotope-labeled versions of 2-Methylisoindoline-5,6-diol represents a significant step forward in elucidating its metabolic fate and mechanism of action in biological systems. By replacing specific atoms with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can trace the molecule's journey and transformations.

Stable isotope labeling, in conjunction with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the rapid acquisition and interpretation of data. This combination is highly effective in absorption, distribution, metabolism, and excretion (ADME) studies. For instance, a ¹³C and ¹⁵N isotope labeling strategy was successfully used to study the metabolism of an indolinone derivative in hepatocytes, leading to the identification of seven metabolites.

The strategic placement of a deuterium atom in a drug molecule has been shown to mitigate toxicity in certain cases, highlighting another application of isotope labeling in mechanistic toxicity studies. These labeled compounds are invaluable tools for understanding complex metabolic pathways and the potential for metabolism-mediated toxicities. The insights gained from such studies are crucial for the development of safer and more effective chemical compounds.

Table 1: Common Isotopes Used in Mechanistic Studies

IsotopeNatural Abundance (%)Utility in Chemical Investigations
Deuterium (²H)0.015Probing kinetic isotope effects, altering metabolic pathways.
Carbon-13 (¹³C)1.1Tracing metabolic pathways, structural elucidation by NMR.
Nitrogen-15 (¹⁵N)0.37Investigating nitrogen metabolism and reaction mechanisms.

Advanced Separation Techniques for Isoindoline-Diol Enantiomers

The chirality of this compound necessitates the development of advanced separation techniques to isolate and study its individual enantiomers. The biological activity of chiral molecules can differ significantly between enantiomers, making their separation a critical step in pharmaceutical and chemical research.

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for the separation of enantiomers. researchgate.net Various CSPs, including those based on polysaccharides like amylose (B160209) and cellulose, have demonstrated broad applicability in resolving racemic mixtures of a wide range of compounds. acs.org The choice of mobile phase, whether normal phase, polar organic, or reversed phase, can be optimized to achieve the desired separation. acs.org

Other promising techniques for chiral separations include gas chromatography (GC) and capillary electrophoresis (CE). nih.govresearchgate.net CE, in particular, offers high separation efficiency and rapid analysis times. nih.gov The use of chiral selectors, such as cyclodextrins, in the running buffer can facilitate the separation of enantiomers. researchgate.net These advanced chromatographic and electrophoretic methods are essential for obtaining enantiopure forms of this compound, enabling a more precise evaluation of their individual properties and activities. nih.gov

Table 2: Overview of Chiral Separation Techniques

TechniquePrincipleCommon Chiral Selectors
Chiral HPLCDifferential interaction with a chiral stationary phase. researchgate.netPolysaccharide derivatives, proteins, macrocyclic antibiotics.
Chiral GCSeparation on a chiral stationary phase in the gas phase. researchgate.netCyclodextrin derivatives. researchgate.net
Chiral CEDifferential migration in an electric field in the presence of a chiral selector. nih.govCyclodextrins, crown ethers, chiral surfactants.

Innovative Analytical Methods for Detection and Quantification

The development of sensitive and selective analytical methods is crucial for the detection and quantification of this compound in various matrices. Given its catechol-like diol functionality and isoindoline (B1297411) core, several innovative techniques can be adapted for its analysis.

Electrochemical Biosensors: The catechol group is electrochemically active, making it an excellent target for electrochemical detection methods. nih.gov Biosensors based on enzymes like tyrosinase or laccase immobilized on electrode surfaces can offer high selectivity and sensitivity for catechol-containing compounds. researchgate.netbiointerfaceresearch.com These enzymes catalyze the oxidation of the catechol moiety, generating a measurable electrical signal. Modified electrodes, for instance, using copper-polypyrrole composites, have been developed for the enzyme-free and highly selective detection of catechol. nih.gov Such biosensors have demonstrated low detection limits, making them suitable for trace analysis in complex samples. nih.gov

Fluorescence Spectroscopy: Isoindoline derivatives can be highly fluorescent, a property that can be exploited for their detection. nih.gov The reaction of primary amines with o-phthalaldehyde (B127526) (OPA) and a thiol, such as 2-mercaptoethanol, is a classic method for generating fluorescent isoindole derivatives. researchgate.net This derivatization approach could potentially be adapted for the quantification of this compound, offering high sensitivity. researchgate.net Research into new fluorogenic labels and the synthesis of inherently fluorescent isoindole-containing polymers continues to expand the toolkit for fluorescence-based detection. acs.orgrsc.org

Mass Spectrometry: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the quantification of small molecules. chromatographyonline.com For diol-containing compounds, derivatization with reagents like boronic acids can enhance ionization efficiency and selectivity. nih.gov A liquid chromatography-post column derivatization-double precursor ion scanning mass spectrometry (LC-PCD-DPIS-MS) method has been developed for profiling vicinal-diol compounds, demonstrating high selectivity and low limits of detection. nih.gov This technique could be highly applicable for the accurate quantification of this compound in biological matrices. nih.gov

Table 3: Comparison of Analytical Methods

MethodPrincipleAdvantagesPotential Application for this compound
Electrochemical BiosensorsCatalytic oxidation of the catechol group. researchgate.netbiointerfaceresearch.comHigh sensitivity and selectivity, potential for miniaturization.Direct detection in biological fluids.
Fluorescence SpectroscopyDerivatization to form a fluorescent isoindole or inherent fluorescence. nih.govresearchgate.netVery high sensitivity.Trace quantification in environmental or biological samples.
Mass Spectrometry (LC-MS)Separation followed by mass-to-charge ratio determination. chromatographyonline.comHigh specificity, structural information, and accurate quantification. chromatographyonline.comDefinitive identification and quantification in complex mixtures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylisoindoline-5,6-diol, considering yield and purity?

  • Methodological Answer : The synthesis of indoline-diol derivatives typically involves catalytic hydrogenation or reductive cyclization of nitroso precursors. For example, indoline-5,6-diol hydrobromide is synthesized via palladium-catalyzed coupling followed by acid hydrolysis . To optimize yield, use inert atmospheres (e.g., argon) and monitor reaction progress via TLC or HPLC. Purity can be enhanced through recrystallization in polar aprotic solvents like DMF/water mixtures. Adjust methyl group incorporation by selecting methyl-substituted starting materials (e.g., 2-methylindole derivatives) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Track electronic transitions of the diol moiety (e.g., λmax ~270–300 nm for aromatic systems) and monitor oxidative reactions (e.g., quinone formation) .
  • NMR : Assign protons using <sup>1</sup>H-NMR (e.g., hydroxyl protons at δ 8–10 ppm, aromatic protons at δ 6.5–7.5 ppm) and confirm methyl substitution via <sup>13</sup>C-NMR (δ ~20–25 ppm for CH3 groups) .
  • Mass Spectrometry : Validate molecular weight (e.g., C9H11NO2 [M+H]<sup>+</sup> ~166.0865) and fragmentation patterns .

Q. What factors influence the stability of this compound under various storage conditions?

  • Methodological Answer : Stability is affected by:

  • Light : Protect from UV exposure to prevent photooxidation (e.g., store in amber vials) .
  • pH : Neutral to slightly acidic conditions (pH 5–7) minimize autoxidation of catechol-like diols .
  • Temperature : Store at –20°C under nitrogen to reduce degradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-MS .

Advanced Research Questions

Q. How do reaction conditions affect the regioselectivity of this compound in oxidative coupling reactions?

  • Methodological Answer : Regioselectivity in oxidative coupling (e.g., with HOCl or dopamine analogs) depends on:

  • Solvent Polarity : Polar solvents (e.g., water or methanol) favor quinone formation, while nonpolar solvents stabilize intermediates like chlorinated adducts .
  • Catalysts : Metal-free conditions promote radical pathways, whereas Fe<sup>3+</sup> or Cu<sup>2+</sup> catalyze two-electron oxidation. Use stopped-flow spectroscopy to capture transient intermediates .
  • Substituent Effects : The methyl group at position 2 sterically hinders ortho-substitution, directing reactivity to the para position .

Q. What methodologies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Address discrepancies via:

  • Dose-Response Curves : Test activity across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Data Normalization : Use internal controls (e.g., fluconazole for sterol studies) to standardize biological assays .
  • Meta-Analysis : Apply multivariate statistics (e.g., PCA) to datasets from independent studies, focusing on variables like cell type, incubation time, and solvent carriers .

Q. How can computational modeling predict the interaction of this compound with specific enzyme targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to enzymes like lactotransferrin or tyrosinase. Prioritize binding poses with hydrogen bonds to the 5,6-diol moiety .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. butyl groups) with inhibitory activity using descriptors like logP and polar surface area .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.